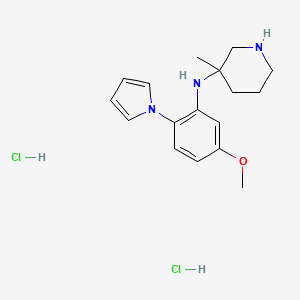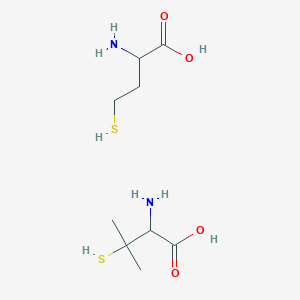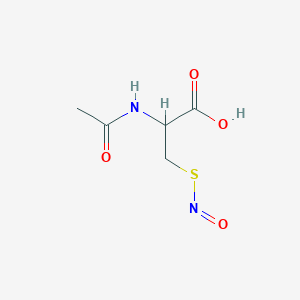
N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyrrole ring, and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the pyrrole and piperidine moieties through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, resulting in the formation of pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)amine hydrochloride
- 5-methoxy-2-(1H-pyrrol-1-yl)aniline
Uniqueness
Compared to similar compounds, N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride stands out due to the presence of the piperidine moiety
属性
分子式 |
C17H25Cl2N3O |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
N-(5-methoxy-2-pyrrol-1-ylphenyl)-3-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N3O.2ClH/c1-17(8-5-9-18-13-17)19-15-12-14(21-2)6-7-16(15)20-10-3-4-11-20;;/h3-4,6-7,10-12,18-19H,5,8-9,13H2,1-2H3;2*1H |
InChI 键 |
LXXBJXBJBXHCMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCNC1)NC2=C(C=CC(=C2)OC)N3C=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)

![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)




![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)

![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)

![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
